molecular formula C15H11N3O3 B2941633 4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid CAS No. 438574-92-6

4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid

Cat. No.: B2941633
CAS No.: 438574-92-6
M. Wt: 281.271
InChI Key: BWHYIAMTRPTKRJ-UHFFFAOYSA-N
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Description

4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid is an organic compound with a unique structure that includes a benzotriazinone moiety attached to a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoic acid with nitrous acid to form the benzotriazinone ring, followed by further functionalization to introduce the benzoic acid group .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the benzotriazinone ring or the benzoic acid group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The benzotriazinone moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid is unique due to the presence of both the benzotriazinone and benzoic acid moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from similar compounds.

Properties

IUPAC Name

4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-14-12-3-1-2-4-13(12)16-17-18(14)9-10-5-7-11(8-6-10)15(20)21/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHYIAMTRPTKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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